molecular formula C14H17N3O9 B1665923 アザリビン CAS No. 2169-64-4

アザリビン

カタログ番号: B1665923
CAS番号: 2169-64-4
分子量: 371.30 g/mol
InChIキー: QQOBRRFOVWGIMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アザリビンは、トリアセチル-6-アザウリジンとしても知られており、当初は乾癬の治療のために開発された薬物です。抗がん作用と抗ウイルス作用も示しています。 アザリビンはプロドラッグであり、体内では活性化合物である6-アザウリジンに代謝されます .

科学的研究の応用

Azaribine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.

    Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in treating psoriasis, cancer, and viral infections.

    Industry: Utilized in the development of antiviral and anticancer drugs

作用機序

アザリビンは、オロチジン一リン酸脱炭酸酵素(OMPD)を阻害する6-アザウリジンに代謝されることで、その効果を発揮します。この阻害は、ピリミジンヌクレオチドの合成を阻害し、DNAとRNAの合成を抑制します。 分子標的は、ウイルスRNAポリメラーゼとヌクレオチド代謝に関与する細胞酵素です .

類似化合物の比較

類似化合物

    6-アザウリジン: アザリビンの活性代謝物であり、同様の治療用途で使用されます。

    ブレクイナー: 異なる作用機序を持つ抗ウイルス剤と抗がん剤です。

    ミコフェノール酸モフェチル: 抗ウイルス作用を持つ免疫抑制剤です

独自性

アザリビンは、プロドラッグとしての二重の役割と、広域スペクトルな抗ウイルス活性を有するため、ユニークです。 他の類似化合物とは異なり、アザリビンは、6-アザウリジンに代謝されるように特別に設計されており、標的とした治療効果を提供します .

準備方法

合成経路と反応条件

アザリビンは、6-アザウリジンのアセチル化によって合成されます。このプロセスは、ピリジンなどの触媒の存在下で、6-アザウリジンと無水酢酸を反応させることを含みます。 反応は通常、穏やかな条件下で行われ、トリアセチル-6-アザウリジンの生成をもたらします .

工業的生産方法

アザリビンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、工業グレードの試薬と最適化された反応条件を用いて、最終生成物の高収率と純度を確保します .

化学反応の分析

反応の種類

アザリビンは、次のを含む、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究の応用

アザリビンは、いくつかの科学研究の応用があります。

    化学: 有機合成における試薬として、およびヌクレオシドアナログを研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスに対する影響、および生化学的ツールとしての可能性について調査されています。

    医学: 乾癬、がん、ウイルス感染症の治療における治療の可能性について研究されています。

    産業: 抗ウイルス薬と抗がん剤の開発に使用されます

類似化合物との比較

Similar Compounds

Uniqueness

Azaribine is unique due to its dual role as a prodrug and its broad-spectrum antiviral activity. Unlike other similar compounds, Azaribine is specifically designed to be metabolized into 6-azauridine, providing targeted therapeutic effects .

特性

IUPAC Name

[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOBRRFOVWGIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859707
Record name 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-64-4
Record name Azaribin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azaribine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azaribine
Reactant of Route 2
Azaribine
Reactant of Route 3
Reactant of Route 3
Azaribine
Reactant of Route 4
Reactant of Route 4
Azaribine
Reactant of Route 5
Azaribine
Reactant of Route 6
Reactant of Route 6
Azaribine
Customer
Q & A

Q1: What is the mechanism of action of Azaribine?

A1: Azaribine, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]

Q2: How does the inhibition of pyrimidine biosynthesis by Azaribine relate to its antipsoriatic effects?

A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, Azaribine effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []

Q3: What is the molecular formula and weight of Azaribine?

A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of Azaribine.

Q4: Have any studies investigated the structure-activity relationship of Azaribine or its analogs?

A4: While the provided abstracts don't directly explore the SAR of Azaribine, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.

Q5: What is known about the stability and formulation of Azaribine?

A5: Information regarding the specific stability profile and formulation strategies for Azaribine is not detailed in the provided abstracts.

Q6: Are there any specific SHE regulations regarding the handling and use of Azaribine?

A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for Azaribine. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.

Q7: How do the urinary levels of orotic acid and orotidine correlate with Azaribine therapy?

A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of Azaribine's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []

Q8: What in vivo models have been used to study the efficacy of Azaribine?

A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including Azaribine, on cell growth. []

Q9: Is there evidence of resistance development to Azaribine in the treatment of psoriasis?

A9: The abstracts do not specifically address the development of resistance to Azaribine.

Q10: What are the known toxicities and side effects associated with Azaribine?

A12: Azaribine therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:

  • Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]
  • Gastrointestinal symptoms: These are usually mild and transient. []
  • Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]
  • Homocystinemia: Azaribine treatment can lead to elevated levels of homocysteine in the blood. [, ]

Q11: What is the significance of homocystinemia in the context of Azaribine therapy?

A13: The occurrence of homocystinemia during Azaribine treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which Azaribine induces homocystinemia remains unclear. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。